Physicochemical and Synthetic Profiling of 2-Amino-N-methyl-5-morpholinobenzamide: A Critical Scaffold in Kinase Inhibitor Design
Physicochemical and Synthetic Profiling of 2-Amino-N-methyl-5-morpholinobenzamide: A Critical Scaffold in Kinase Inhibitor Design
Executive Summary
In the landscape of targeted oncology and molecular imaging, the rational design of kinase inhibitors relies heavily on versatile, precisely functionalized chemical building blocks. 2-Amino-N-methyl-5-morpholinobenzamide (CAS: 1025487-75-5) has emerged as a highly privileged intermediate, particularly in the synthesis of Focal Adhesion Kinase (FAK) inhibitors and F-18 labeled tumor radiotracers .
As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive technical evaluation of this compound. This guide synthesizes its physicochemical properties, mechanistic synthetic pathways, and downstream applications in cross-coupling methodologies, ensuring that researchers can reliably integrate this scaffold into their drug discovery pipelines.
Structural Identity & Physicochemical Properties
The utility of 2-amino-N-methyl-5-morpholinobenzamide stems from its tripartite structural design, which balances reactivity with favorable pharmacokinetic properties:
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The Aniline Core (2-Amino Group): Acts as a potent nucleophile, serving as the primary anchor for Buchwald-Hartwig aminations or Nucleophilic Aromatic Substitution (SNAr) reactions with halogenated pyrimidines.
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The Morpholine Ring: Strategically positioned to enhance aqueous solubility, modulate the overall partition coefficient (LogP), and project into solvent-exposed regions of the kinase binding pocket to improve binding kinetics.
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The N-Methylbenzamide Moiety: Functions as a critical hydrogen bond donor/acceptor pair, frequently forming essential interactions with the hinge region of target kinases.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters critical for formulation and computational docking studies.
| Property | Value |
| CAS Registry Number | 1025487-75-5 |
| Molecular Formula | C12H17N3O2 |
| Molecular Weight | 235.28 g/mol |
| SMILES String | O=C(NC)C1=CC(N2CCOCC2)=CC=C1N |
| Hydrogen Bond Donors | 2 (Aniline -NH₂, Amide -NH) |
| Hydrogen Bond Acceptors | 4 (Morpholine O/N, Amide O, Aniline N) |
| Topological Polar Surface Area (TPSA) | ~61.4 Ų |
| Physical State | Solid (typically brown/tan powder) |
Experimental Workflows: Synthesis & Validation
The preparation of 2-amino-N-methyl-5-morpholinobenzamide requires a robust, two-step sequence starting from 5-fluoro-N-methyl-2-nitrobenzamide. The protocols below are designed as self-validating systems to ensure high fidelity and yield.
Protocol A: SNAr Installation of the Morpholine Ring
Mechanistic Causality: The fluorine atom is highly activated toward nucleophilic attack due to the strongly electron-withdrawing ortho-nitro group. Potassium carbonate is selected as a non-nucleophilic base to scavenge the HF byproduct without competing with morpholine, driving the equilibrium toward the product.
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Reaction Setup: Dissolve 5-fluoro-N-methyl-2-nitrobenzamide (1.0 eq) in anhydrous acetonitrile to achieve a 0.5 M concentration.
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Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq) followed by morpholine (1.1 eq).
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Execution: Stir the heterogeneous mixture at 50 °C for 12–16 hours under an inert nitrogen atmosphere.
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Self-Validation Check: Monitor the reaction via TLC (EtOAc:Hexane 1:1) or LC-MS. The reaction is complete when the starting material peak is entirely consumed, replaced by a more polar, yellow intermediate (N-methyl-5-morpholino-2-nitrobenzamide).
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Workup: Pour the mixture into ice-cold distilled water. Filter the resulting yellow precipitate under vacuum, wash with water (3 × 50 mL), and dry naturally.
Protocol B: Catalytic Reduction to the Aniline
Mechanistic Causality: Catalytic hydrogenation is employed to cleanly reduce the nitro group to an amine without cleaving the morpholine ring or hydrolyzing the benzamide.
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Reaction Setup: Dissolve the intermediate from Protocol A in methanol (0.2 M).
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Catalyst Addition: Carefully add 10% Pd/C (10% w/w) under a steady stream of nitrogen to prevent auto-ignition.
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Execution: Purge the reaction flask with nitrogen, then introduce H₂ gas via a balloon. Stir vigorously at room temperature for 4–6 hours.
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Self-Validation Check: The reaction mixture will transition from bright yellow to a pale/brownish hue. LC-MS analysis must confirm a mass shift of -30 Da (loss of two oxygen atoms, addition of two hydrogen atoms), yielding an m/z of 236.1[M+H]⁺.
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Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the final product as a brown solid.
Application in Drug Discovery: FAK Inhibitor Development
Once synthesized, 2-amino-N-methyl-5-morpholinobenzamide is primarily utilized to construct the core of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase overexpressed in numerous solid tumors, driving cell migration, survival, and metastasis.
To couple this scaffold to a pyrimidine core (e.g., 5-bromo-2,4-dichloropyrimidine), researchers rely on Palladium-catalyzed Buchwald-Hartwig aminations or acid-catalyzed SNAr reactions. The resulting molecules, such as the radiotracers [18F]7a and [18F]7c, exhibit sub-10 nM IC₅₀ values against FAK, effectively shutting down the downstream signaling cascades that promote tumor proliferation .
Diagram: FAK signaling pathway and the targeted intervention by FAK inhibitors.
Analytical Characterization Standards
To ensure the structural integrity and purity of 2-amino-N-methyl-5-morpholinobenzamide prior to downstream cross-coupling, the following analytical benchmarks must be met:
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LC-MS (ESI+): The compound readily ionizes in positive electrospray ionization due to the basic morpholine and aniline nitrogens. The extracted ion chromatogram (EIC) should yield a dominant[M+H]⁺ peak at m/z 236.1.
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¹H NMR (600 MHz, Chloroform-d or DMSO-d₆):
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Morpholine Protons: Distinct triplets at ~3.85 ppm (4H, -CH₂-O-CH₂-) and ~3.01 ppm (4H, -CH₂-N-CH₂-).
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N-Methyl Protons: A sharp doublet at ~2.96 ppm (3H, coupling with the adjacent amide NH).
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Aromatic Protons: An ABX spin system typically observed between 6.60–7.00 ppm, corresponding to the 1,2,4-trisubstituted benzene ring.
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Aniline NH₂: A broad singlet around 6.15 ppm (integrating to 2H), which will disappear upon D₂O exchange.
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References
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Title: Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers Source: Molecules (MDPI) URL: [Link]
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Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]
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Title: The Buchwald–Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition URL: [Link]
